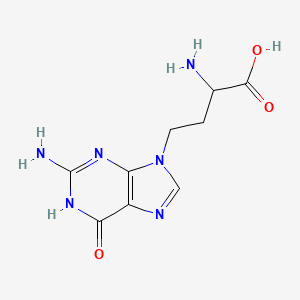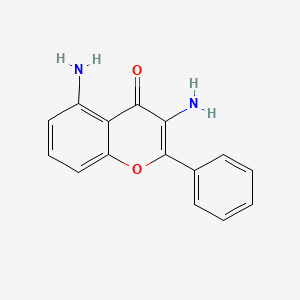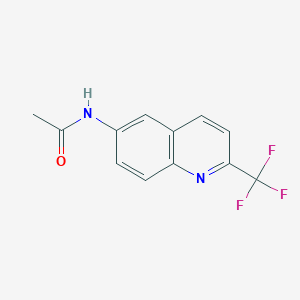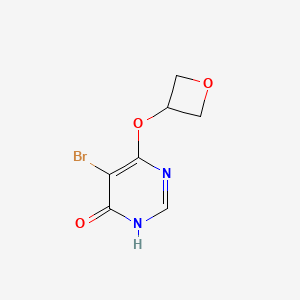
6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-(Trichlorométhyl)-2,3-dihydro-1H-indén-1-one est un composé organique caractérisé par la présence d'un groupe trichlorométhyle lié à une structure d'indanone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 6-(Trichlorométhyl)-2,3-dihydro-1H-indén-1-one implique généralement la chloration de la 2,3-dihydro-1H-indén-1-one. La réaction est effectuée à l'aide d'agents trichlorométhylant tels que le chloroformate de trichlorométhyle ou le chlorure de trichlorométhylsulfényle dans des conditions contrôlées. La réaction est généralement réalisée en présence d'une base, telle que la pyridine, pour faciliter la réaction de substitution.
Méthodes de production industrielle
Dans un cadre industriel, la production de la 6-(Trichlorométhyl)-2,3-dihydro-1H-indén-1-one peut être mise à l'échelle en optimisant les conditions réactionnelles, notamment la température, la pression et la concentration des réactifs. Des réacteurs à flux continu peuvent être utilisés pour assurer une qualité et un rendement constants du produit.
Analyse Des Réactions Chimiques
Types de réactions
La 6-(Trichlorométhyl)-2,3-dihydro-1H-indén-1-one subit diverses réactions chimiques, notamment :
Oxydation : Le groupe trichlorométhyle peut être oxydé pour former des acides carboxyliques ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe trichlorométhyle en un groupe méthyle ou d'autres formes réduites.
Substitution : Le groupe trichlorométhyle peut être substitué par d'autres groupes fonctionnels, tels que des groupes hydroxyle ou amino.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO
Propriétés
Formule moléculaire |
C10H7Cl3O |
|---|---|
Poids moléculaire |
249.5 g/mol |
Nom IUPAC |
6-(trichloromethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H7Cl3O/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5H,2,4H2 |
Clé InChI |
SISGITNYWMPRQH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1C=CC(=C2)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11865492.png)



![1-(7-Fluoro-4,5-dihydroazepino[3,4-b]indol-2(1H,3H,10H)-yl)ethanone](/img/structure/B11865516.png)
![2-Phenyl-1-{2-[(trimethylsilyl)methyl]cyclopropyl}ethan-1-one](/img/structure/B11865521.png)
![2-Phenylfuro[2,3-C]quinoline](/img/structure/B11865531.png)

![9-Chloro-2-methyl-5H-benzo[f]pyrazolo[1,5-d][1,4]diazepin-6(7H)-one](/img/structure/B11865545.png)

![6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11865571.png)
![2-Phenylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11865573.png)
